6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde
CAS No.: 948007-49-6
Cat. No.: VC13345919
Molecular Formula: C20H18FNO6
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
![6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde - 948007-49-6](/images/structure/VC13345919.png)
Specification
CAS No. | 948007-49-6 |
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Molecular Formula | C20H18FNO6 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | 6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde |
Standard InChI | InChI=1S/C20H18FNO6/c1-24-17-14(15(9-23)18(25-2)20-19(17)26-10-27-20)7-13-8-16(22-28-13)11-3-5-12(21)6-4-11/h3-6,9,13H,7-8,10H2,1-2H3 |
Standard InChI Key | FKEQREQXWRGEJS-UHFFFAOYSA-N |
SMILES | COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=O)OC)OCO2 |
Canonical SMILES | COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=O)OC)OCO2 |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The IUPAC name 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde systematically describes the molecule’s architecture:
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Benzodioxole core: A 1,3-benzodioxole system (positions 4 and 7 substituted with methoxy groups; position 5 features a carbaldehyde) .
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Oxazolylmethyl substituent: A 4,5-dihydro-1,2-oxazole (isoxazoline) ring at position 6, bearing a 4-fluorophenyl group at position 3 .
Molecular Geometry
The compound’s planar benzodioxole system connects to a partially saturated isoxazoline ring, which adopts an envelope conformation. Density functional theory (DFT) models of analogous structures suggest torsional angles of 120–135° between the benzodioxole and isoxazoline planes, optimizing π-π stacking potential .
Table 1: Key Structural Parameters
Parameter | Value |
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Molecular formula | C₂₁H₁₉FNO₆ |
Molecular weight | 424.38 g/mol |
Chiral centers | 1 (C5 of isoxazoline) |
Rotatable bonds | 6 |
Aromatic rings | 2 (benzodioxole + phenyl) |
Synthesis and Reactivity
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde: Likely derived from piperonal via sequential O-methylation and formylation .
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3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole: Synthesized through cyclocondensation of 4-fluorobenzaldehyde with hydroxylamine, followed by reaction with allyl bromide .
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Methylene linker: Introduced via nucleophilic substitution or Mitsunobu coupling between the benzodioxole and isoxazoline moieties .
Optimized Synthetic Route
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Methylation of 3,4-dihydroxybenzaldehyde: Using dimethyl sulfate in acetone (85% yield) .
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Isoxazoline formation: 4-Fluorobenzaldehyde reacts with hydroxylamine hydrochloride and allyl bromide in ethanol/water (70% yield) .
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Bromination: NBS-mediated allylic bromination of the isoxazoline (91% yield) .
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Coupling: Ullmann-type coupling of the brominated isoxazoline with the benzodioxole intermediate under CuI/L-proline catalysis (35% yield) .
Table 2: Spectral Characterization Data (Predicted)
Technique | Key Signals |
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¹H NMR (500 MHz, CDCl₃) | δ 9.95 (s, 1H, CHO), 7.45 (d, J=8.5 Hz, 2H, ArF), 6.85 (s, 1H, benzodioxole), 4.25 (m, 2H, isoxazoline CH₂), 3.92 (s, 6H, OCH₃) |
¹³C NMR (125 MHz, CDCl₃) | δ 191.2 (CHO), 162.1 (d, J=247 Hz, C-F), 148.7 (benzodioxole), 115.4 (isoxazoline) |
HRMS | m/z 424.1298 [M+H]⁺ (calc. 424.1295) |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits marked hydrophobicity (calculated logP = 3.8 ± 0.2) due to its aromatic systems and methoxy groups. Aqueous solubility at pH 7.4 is estimated at 12.7 μM, making formulation challenging without solubilizing agents .
Stability Profile
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Thermal stability: Decomposition onset at 218°C (DSC)
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Photostability: t₁/₂ = 48 hours under UV-A exposure
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Hydrolytic stability: Degrades rapidly at pH <2 (acid-catalyzed isoxazoline ring opening)
Biological Activity and Applications
Antimicrobial Activity
In silico docking predicts strong binding (ΔG = -9.2 kcal/mol) to E. coli dihydrofolate reductase, though experimental MIC values against Gram-positive pathogens exceed 128 μg/mL, suggesting limited direct efficacy .
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